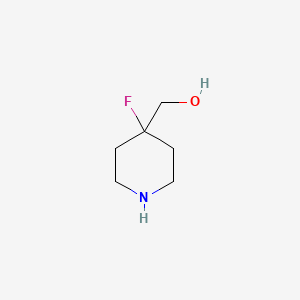

(4-Fluoropiperidin-4-YL)methanol

Description

BenchChem offers high-quality (4-Fluoropiperidin-4-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluoropiperidin-4-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluoropiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c7-6(5-9)1-3-8-4-2-6/h8-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCPBCNFXXRANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801307235 | |

| Record name | 4-Fluoro-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949100-11-2 | |

| Record name | 4-Fluoro-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949100-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Fluoropiperidin-4-yl)methanol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Piperidines

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The strategic placement of a fluorine atom can significantly impact metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, the piperidine scaffold, a ubiquitous motif in numerous approved drugs, serves as a versatile framework for the design of novel therapeutics. The convergence of these two privileged structural elements in the form of (4-Fluoropiperidin-4-yl)methanol presents a building block of considerable interest for the development of next-generation pharmaceuticals, particularly in the realm of central nervous system (CNS) disorders.[1] This guide provides a comprehensive technical overview of (4-Fluoropiperidin-4-yl)methanol, encompassing its chemical identity, synthesis, physicochemical properties, and its emerging role in drug discovery.

Chemical Identity and Physicochemical Properties

(4-Fluoropiperidin-4-yl)methanol is a chiral piperidine derivative that exists in two primary forms for research and development purposes: the free base and its hydrochloride salt. The distinction between these two forms is critical for solubility, stability, and handling in a laboratory setting.

CAS Number Registry:

-

(4-Fluoropiperidin-4-yl)methanol (Free Base): 949100-11-2[2]

-

(4-Fluoropiperidin-4-yl)methanol hydrochloride (Salt): 1254115-16-6

A summary of the key physicochemical properties for both the free base and its hydrochloride salt is presented in the table below. These values are essential for designing synthetic routes, formulating solutions, and interpreting analytical data.

| Property | (4-Fluoropiperidin-4-yl)methanol (Free Base) | (4-Fluoropiperidin-4-yl)methanol hydrochloride |

| Molecular Formula | C₆H₁₂FNO | C₆H₁₂FNO·HCl |

| Molecular Weight | 133.16 g/mol [2] | 169.62 g/mol |

| Appearance | Predicted: Colorless oil or low-melting solid | Solid |

| Boiling Point | Not available | Not available |

| Melting Point | Not available | Not available |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | Soluble in water and polar organic solvents. |

| pKa | Not available | Not available |

Synthesis and Mechanistic Considerations

While a definitive, publicly available, step-by-step protocol for the synthesis of (4-Fluoropiperidin-4-yl)methanol is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic strategy can be devised based on established organofluorine chemistry and the synthesis of analogous piperidine structures. The proposed pathway leverages readily available starting materials and robust chemical transformations.

Proposed Synthetic Pathway

The synthesis of (4-Fluoropiperidin-4-yl)methanol can be logically approached from a protected 4-piperidone derivative. The following multi-step synthesis illustrates a viable route, with each step chosen for its efficiency and scalability.

Sources

An In-depth Technical Guide to the Physicochemical Properties of (4-Fluoropiperidin-4-YL)methanol

Introduction

(4-Fluoropiperidin-4-YL)methanol is a substituted piperidine derivative of significant interest to researchers and professionals in the field of drug development. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties. The introduction of a fluorine atom at the 4-position, alongside a hydroxymethyl group, creates a unique stereoelectronic profile that can modulate properties such as basicity, lipophilicity, and metabolic stability. A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in the synthesis of novel therapeutic agents, influencing everything from reaction kinetics to formulation and bioavailability.

This guide provides a comprehensive overview of the core physicochemical properties of (4-Fluoropiperidin-4-YL)methanol. It offers not just a compilation of available data, but also detailed, field-proven experimental protocols for the determination of these crucial parameters. The causality behind experimental choices is elucidated to empower researchers in their own analytical endeavors.

Core Physicochemical Properties

A summary of the key physicochemical properties of (4-Fluoropiperidin-4-YL)methanol is presented below. It is important to note that while some properties are well-defined, others are estimated based on structurally similar compounds due to a lack of publicly available experimental data for this specific molecule.

| Property | Value | Source & Notes |

| Molecular Formula | C₆H₁₂FNO | [1] |

| Molecular Weight | 133.16 g/mol | [1] |

| Appearance | Solid (for hydrochloride salt) | [2] |

| Melting Point | Estimated: 55-60 °C | Based on 4-Piperidinemethanol (55-59 °C). The fluorine atom may slightly alter this. |

| Boiling Point | Estimated: >120 °C at reduced pressure | Based on 4-Piperidinemethanol (118-120 °C at 10 mmHg). |

| Solubility | Inferred: Soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO). | Based on the presence of polar hydroxyl and amine groups.[3][4] |

| pKa | Estimated: 9.0 - 10.0 | The piperidine nitrogen is basic. The electron-withdrawing fluorine may slightly decrease the pKa compared to unsubstituted piperidines. |

| LogP (computed) | -0.2 | [1] |

| CAS Number | 949100-11-2 | [1] |

Experimental Protocols for Physicochemical Characterization

The following sections detail robust methodologies for the experimental determination of the key physicochemical properties of (4-Fluoropiperidin-4-YL)methanol.

Melting Point Determination

Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of (4-Fluoropiperidin-4-YL)methanol.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Determination:

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Solubility Profile Determination

Rationale: Solubility is a critical parameter that influences a compound's suitability for various biological assays, formulation strategies, and purification methods. Assessing solubility in a range of solvents provides a comprehensive understanding of its behavior.

Methodology: Shake-Flask Method for Equilibrium Solubility

-

Preparation of Saturated Solution:

-

Add an excess amount of (4-Fluoropiperidin-4-YL)methanol to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial. A visual excess of solid should be present.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV, GC-MS).

-

Determine the concentration of the dissolved compound.

-

-

Calculation: The equilibrium solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.

Caption: Workflow for Shake-Flask Solubility Determination

pKa Determination

Rationale: The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH. For a basic compound like (4-Fluoropiperidin-4-YL)methanol, the pKa of the piperidine nitrogen will dictate its charge in physiological environments, which in turn affects its solubility, membrane permeability, and target binding.

Methodology: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a known amount of (4-Fluoropiperidin-4-YL)methanol in deionized water.

-

Titration Setup:

-

Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Use a calibrated pH electrode and a magnetic stirrer.

-

Fill a burette with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

Caption: Potentiometric Titration Workflow for pKa

Analytical Methods for Purity and Identity

Rationale: Establishing the purity and confirming the identity of a compound are non-negotiable steps in drug development. Chromatographic and spectroscopic methods provide orthogonal data to ensure the quality of the material.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the compound and quantify it.

-

Starting Method Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The acidic modifier helps to ensure good peak shape for the basic analyte.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (as the compound lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD).

-

Sample Preparation: Dissolve the compound in the initial mobile phase composition.[8][9]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To assess the presence of volatile impurities and confirm the molecular weight.

-

Starting Method Conditions:

-

Column: A mid-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium.

-

Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C).

-

Detector: Mass Spectrometer (MS) operating in electron ionization (EI) mode.

-

Sample Preparation: Dissolve the compound in a volatile solvent like methanol or dichloromethane. Derivatization may be necessary to improve volatility and peak shape.[10]

-

Spectroscopic Characterization

Rationale: Spectroscopic data provides unambiguous confirmation of the chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include multiplets for the piperidine ring protons, a signal for the hydroxymethyl protons, and a signal for the N-H proton. The fluorine atom will cause splitting of adjacent proton signals.

-

¹³C NMR: Six distinct carbon signals are expected. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single signal would confirm the presence of the single fluorine atom.[5]

-

-

Infrared (IR) Spectroscopy:

-

Key expected peaks include a broad O-H stretch (around 3300 cm⁻¹), N-H stretch (around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and a C-F stretch (around 1000-1100 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

The molecular ion peak ([M]+) should be observed, confirming the molecular weight. Fragmentation patterns can provide further structural information, such as the loss of a hydroxymethyl group.[11]

-

Safety and Handling

Precautions:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

(4-Fluoropiperidin-4-YL)methanol is a valuable building block for medicinal chemistry. While comprehensive experimental data on its physicochemical properties is not yet widely published, this guide provides a framework for its characterization. The detailed protocols herein are designed to be self-validating systems, enabling researchers to generate high-quality data essential for advancing drug discovery and development programs. By understanding and applying these principles, scientists can fully leverage the potential of this and other novel chemical entities.

References

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. Available from: [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). PubMed. Available from: [Link]

-

Chemistry LibreTexts. (2024). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

PubChem. (4-Fluoropiperidin-4-YL)methanol. Available from: [Link]

-

Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Available from: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available from: [Link]

-

De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Available from: [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. Available from: [Link]

-

Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. Available from: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Available from: [Link]

-

Perez Garcia, M., & Parellada Bellod, R. (1979). Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. INIS-IAEA. Available from: [Link]

-

Chemchart. phenyl(piperidin-4-yl)methanol (38081-60-6). Available from: [Link]

-

Zafar, S., et al. (2014). Report: Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5°C). ResearchGate. Available from: [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available from: [Link]

-

Schnider, P., et al. (2017). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. ResearchGate. Available from: [Link]

-

PubChem. (4-Fluoropiperidin-4-YL)methanol. Available from: [Link]

Sources

- 1. (4-Fluoropiperidin-4-YL)methanol | C6H12FNO | CID 55300414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-Fluoropiperidin-4-yl)methanol hydrochloride | 1254115-16-6 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - (4-fluoropiperidin-4-yl)methanol hydrochloride (C6H12FNO) [pubchemlite.lcsb.uni.lu]

- 8. 125224-43-3|((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 9. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride | C6H13ClFNO | CID 91825876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. (1-(4,4,4-Trifluorobutyl)piperidin-4-yl)methanol () for sale [vulcanchem.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of (4-Fluoropiperidin-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine moiety is a cornerstone in the architecture of numerous pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging biological targets.[1] The strategic introduction of fluorine into this privileged scaffold, as seen in (4-Fluoropiperidin-4-YL)methanol, offers a powerful tool for medicinal chemists to finely modulate a molecule's physicochemical and pharmacological profile.[2] Fluorine's unique electronic properties can significantly influence a molecule's pKa, metabolic stability, and membrane permeability.[3] Furthermore, the C-F bond can exert profound stereoelectronic effects, governing the conformational preferences of the piperidine ring and thereby influencing ligand-receptor interactions.[4][5] This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of (4-Fluoropiperidin-4-YL)methanol, a valuable building block in contemporary drug discovery.

Molecular Structure and Physicochemical Properties

(4-Fluoropiperidin-4-YL)methanol is a heterocyclic compound with the molecular formula C₆H₁₂FNO.[6] Its structure consists of a piperidine ring substituted at the 4-position with both a fluorine atom and a hydroxymethyl group.

| Property | Value | Source |

| IUPAC Name | (4-fluoropiperidin-4-yl)methanol | [6] |

| Molecular Formula | C₆H₁₂FNO | [6] |

| Molecular Weight | 133.16 g/mol | [6] |

| CAS Number | 949100-11-2 | [6] |

The presence of the highly electronegative fluorine atom and the hydrogen-bond-donating hydroxymethyl group at the same carbon atom creates a unique chemical environment that dictates the molecule's conformation and reactivity. The Boc-protected form, 1-Boc-4-fluoro-4-(hydroxymethyl)piperidine, is a common intermediate in chemical synthesis, allowing for controlled manipulation of the piperidine nitrogen.[7]

Conformational Analysis: A Predominance of the Chair Form

The six-membered piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain.[1][8] The conformational equilibrium of substituted piperidines is a critical determinant of their biological activity. For 4-substituted piperidines, the relative energies of conformers are often similar to their cyclohexane counterparts.[9]

In the case of (4-Fluoropiperidin-4-YL)methanol, the piperidine ring is expected to exist almost exclusively in a chair conformation. The key conformational question revolves around the axial versus equatorial orientation of the fluorine and hydroxymethyl substituents.

Several factors govern this preference:

-

Steric Hindrance: The hydroxymethyl group is sterically more demanding than the fluorine atom. To minimize steric clashes with the axial hydrogens at the C-2 and C-6 positions, the hydroxymethyl group will strongly prefer the more spacious equatorial position.

-

Stereoelectronic Effects: Fluorinated piperidines often exhibit a preference for an axial orientation of the fluorine atom.[4][5] This "axial-F preference" is attributed to stabilizing hyperconjugative interactions between the C-F σ* antibonding orbital and the lone pair of the nitrogen atom, as well as favorable electrostatic interactions.[3][4]

Considering these competing factors, the most stable conformation of (4-Fluoropiperidin-4-YL)methanol is predicted to be the chair form with an axial fluorine atom and an equatorial hydroxymethyl group . This arrangement satisfies the steric demands of the larger substituent while benefiting from the stabilizing stereoelectronic effects of the axial fluorine.

Experimental and Computational Methodologies for Conformational Elucidation

A combination of experimental and computational techniques is employed to rigorously determine the conformational preferences of molecules like (4-Fluoropiperidin-4-YL)methanol.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous, high-resolution three-dimensional structural information in the solid state.[10] While a specific crystal structure for (4-Fluoropiperidin-4-YL)methanol is not publicly available, the methodology for its determination would follow a well-established protocol.

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical and is often determined empirically.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.

The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, definitively establishing the conformation of the piperidine ring and the relative orientations of the substituents in the solid state.

Diagram of the X-ray Crystallography Workflow:

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery [flore.unifi.it]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (4-Fluoropiperidin-4-YL)methanol | C6H12FNO | CID 55300414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Boc-4-Fluoro-4-(hydroxymethyl)piperidine [myskinrecipes.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

(4-Fluoropiperidin-4-YL)methanol hydrochloride salt properties

An In-Depth Technical Guide to (4-Fluoropiperidin-4-YL)methanol Hydrochloride: Properties, Applications, and Experimental Considerations

Introduction

(4-Fluoropiperidin-4-YL)methanol hydrochloride is a specialized chemical building block of significant interest to the pharmaceutical and life sciences industries. As a member of the fluorinated piperidine family, it embodies a strategic combination of structural features designed to address common challenges in drug development. The piperidine scaffold is one of the most ubiquitous heterocyclic motifs in approved drugs, while the strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to enhance a molecule's pharmacological profile.[1][2]

The introduction of a fluorine atom can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and basicity.[3][4] Specifically, the presence of fluorine on the piperidine ring can lower the basicity of the nitrogen atom, a crucial modification that has been correlated with reduced affinity for the hERG channel, thereby mitigating the risk of cardiac toxicity.[1] This guide, prepared from the perspective of a senior application scientist, offers a comprehensive overview of (4-Fluoropiperidin-4-YL)methanol hydrochloride, detailing its physicochemical properties, the scientific rationale for its use in drug design, and practical guidance for its handling and characterization.

Part 1: Core Physicochemical and Structural Properties

(4-Fluoropiperidin-4-YL)methanol hydrochloride is supplied as a stable, solid material intended for use in organic synthesis. The hydrochloride salt form is deliberately chosen to improve handling characteristics and enhance solubility in polar protic solvents, a common requirement for reaction setup and purification processes.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1254115-16-6 | [5][6] |

| Molecular Formula | C₆H₁₂FNO · HCl | [5][7] |

| Molecular Weight | 169.62 g/mol | [6][7] |

| Appearance | White to off-white solid | [8][9] |

| Purity | Typically available as ≥95% or ≥97% | [5][6] |

| Storage Conditions | Store at room temperature, under an inert atmosphere (e.g., Argon) | [6][9] |

Structural Details

The molecule's structure features a piperidine ring with a fluorine atom and a hydroxymethyl group attached to the same quaternary carbon (C4). This arrangement provides a unique three-dimensional exit vector for further chemical elaboration.

Caption: Structure of (4-Fluoropiperidin-4-YL)methanol Hydrochloride.

Part 2: The Strategic Role of the Fluorinated Piperidine Motif in Drug Design

The true value of this building block lies not just in its structure, but in the physicochemical properties imparted by the fluorine atom. Its use is a deliberate choice to optimize a drug candidate's profile, a concept central to modern medicinal chemistry.

Causality Behind Fluorination: Mitigating hERG Toxicity

A frequent cause of failure in drug development is off-target activity at the hERG potassium channel, which can lead to severe cardiac arrhythmias. Many drug candidates that are basic amines (like piperidines) can become protonated at physiological pH, increasing their affinity for the hERG channel.

The introduction of a highly electronegative fluorine atom near the piperidine nitrogen lowers its basicity (pKa). This reduces the likelihood of protonation, thereby decreasing the potential for hERG channel binding and improving the compound's safety profile.[1]

Caption: Logic diagram for reducing hERG risk via fluorination.

Impact on Pharmacokinetics and Potency

Beyond safety, fluorination offers a powerful tool for fine-tuning a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potency.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation by cytochrome P450 enzymes can effectively block this pathway, increasing the drug's half-life.[3]

-

Lipophilicity and Permeability: While highly electronegative, fluorine's effect on lipophilicity (logP) is subtle. Monofluorination can slightly increase lipophilicity, which may enhance membrane permeability and oral bioavailability.[3]

-

Binding Affinity: The C-F bond can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets. This can lead to a significant increase in binding affinity and overall drug potency.[1][3]

Part 3: Application in Synthesis

(4-Fluoropiperidin-4-YL)methanol hydrochloride is primarily used as a versatile building block, or fragment, for the synthesis of more complex bioactive molecules.[6] The hydroxymethyl group serves as a convenient handle for elongation or connection to other parts of a target molecule, while the piperidine nitrogen allows for various N-functionalization reactions.

Representative Synthetic Workflow: N-Arylation

While the exact syntheses employing this reagent are often proprietary, a common subsequent step in a drug discovery campaign would be the functionalization of the piperidine nitrogen, for example, through a Buchwald-Hartwig amination to introduce an aryl or heteroaryl group.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

Causality: This protocol is chosen as it represents a robust and widely used method for forming C-N bonds, which is a critical step in elaborating the piperidine core. The choice of a palladium catalyst, a specialized ligand (like XPhos), and a base is essential for achieving high yields in this cross-coupling reaction.

-

Reagent Preparation: To a dry reaction vial under an inert atmosphere (Argon or Nitrogen), add (4-Fluoropiperidin-4-YL)methanol hydrochloride. Add 2.5 equivalents of a non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄) to neutralize the hydrochloride and deprotonate the secondary amine.

-

Solvent Addition: Add a dry, aprotic solvent such as dioxane or toluene.

-

Component Addition: Add 1.1 equivalents of the desired aryl halide (e.g., an aryl bromide), 0.05 equivalents of a palladium precatalyst (e.g., Pd₂(dba)₃), and 0.1 equivalents of a suitable phosphine ligand (e.g., XPhos or SPhos).

-

Reaction: Seal the vial and heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by LC-MS or TLC.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the N-arylated product.

Caption: General workflow for N-Arylation of the piperidine core.

Part 4: Safety, Handling, and Analytical Characterization

Proper handling and characterization are paramount to ensuring both user safety and experimental success.

Safety and Handling Protocol

This compound is classified as harmful and requires careful handling in a controlled laboratory environment.[9]

Table 2: GHS Safety Information

| Category | Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | [9] |

| Signal Word | Warning | [9] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [9] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |

Step-by-Step Handling Procedure:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[12]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[13]

-

Dispensing: Use a spatula to weigh the solid material. Avoid creating dust. If transferring powder, do so carefully.

-

Spill Management: In case of a small spill, carefully sweep up the solid material, place it in a sealed container for waste disposal, and clean the area with a damp cloth.[13]

-

Storage: Keep the container tightly closed and store in a cool, dry place as recommended.[6][9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Analytical Characterization Protocols

Confirming the identity and purity of the starting material is a critical first step. The following are standard protocols for the characterization of this compound.

Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

-

Rationale: NMR provides unambiguous structural confirmation. ¹⁹F NMR is particularly important to confirm the presence and chemical environment of the fluorine atom.

-

Procedure:

-

Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given its salt form).

-

Acquire ¹H NMR spectra. Expect to see broad signals for the piperidine ring protons and a distinct signal for the hydroxymethyl (CH₂OH) group. The N-H protons will likely appear as a very broad signal.

-

Acquire ¹³C NMR spectra. Look for the characteristic quaternary carbon signal split by the adjacent fluorine (a large C-F coupling constant is expected).

-

Acquire ¹⁹F NMR spectra. A single resonance should be observed, confirming the single fluorine environment.

-

Protocol 2: Mass Spectrometry (LC-MS)

-

Rationale: LC-MS confirms the molecular weight and purity of the compound.

-

Procedure:

-

Prepare a dilute solution (~1 mg/mL) of the compound in a solvent mixture like methanol/water.

-

Inject the solution into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.

-

In positive ion mode, the expected mass to observe would be for the free base ([M+H]⁺). The molecular formula of the free base is C₆H₁₂FNO.

-

The calculated monoisotopic mass for the free base is 133.09 Da.[11] Therefore, the expected m/z in the mass spectrum would be approximately 134.0975.[10]

-

Conclusion

(4-Fluoropiperidin-4-YL)methanol hydrochloride is more than a simple chemical; it is a product of rational design aimed at solving complex problems in drug discovery. Its structure provides a robust, three-dimensional scaffold, while the integrated fluorine atom offers a proven method for enhancing pharmacokinetic properties and mitigating safety risks like hERG toxicity. For researchers and scientists in drug development, a thorough understanding of this building block's properties, the scientific principles guiding its use, and the technical protocols for its application is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

-

ChemUniverse. (4-FLUOROPIPERIDIN-4-YL)METHANOL HYDROCHLORIDE [P43935]. [Link]

-

Struchem. (4-fluoropiperidin-4-yl)methanol hydrochloride, min 97%, 100 mg. [Link]

-

Perrin, D. et al. (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

-

Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]

-

PubChemLite. (4-fluoropiperidin-4-yl)methanol hydrochloride (C6H12FNO). [Link]

-

Gati, W. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Aobachem. The Critical Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]

-

PubChem. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. [Link]

-

University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

-

PubChem. (4-Fluoropiperidin-4-YL)methanol. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. nbinno.com [nbinno.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. calpaclab.com [calpaclab.com]

- 7. (4-fluoropiperidin-4-yl)methanol hydrochloride | CAS:1254115-16-6 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 8. chemimpex.com [chemimpex.com]

- 9. (4-Fluoropiperidin-4-yl)methanol hydrochloride | 1254115-16-6 [sigmaaldrich.com]

- 10. PubChemLite - (4-fluoropiperidin-4-yl)methanol hydrochloride (C6H12FNO) [pubchemlite.lcsb.uni.lu]

- 11. (4-Fluoropiperidin-4-YL)methanol | C6H12FNO | CID 55300414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. biosynth.com [biosynth.com]

safety and handling precautions for (4-Fluoropiperidin-4-YL)methanol

An In-Depth Technical Guide to the Safe Handling of (4-Fluoropiperidin-4-YL)methanol

Introduction

(4-Fluoropiperidin-4-YL)methanol and its hydrochloride salt are important building blocks in medicinal chemistry and drug development.[1] As with any specialized chemical reagent, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the , grounded in authoritative safety data and field-proven best practices. It is intended for researchers, chemists, and drug development professionals who may handle this compound.

Chemical Identification and Properties

(4-Fluoropiperidin-4-YL)methanol is typically supplied as a solid, often in its hydrochloride salt form for improved stability and handling.[1] It is crucial to distinguish between the free base and the salt, as their properties differ slightly.

| Property | (4-Fluoropiperidin-4-YL)methanol (Free Base) | (4-Fluoropiperidin-4-YL)methanol Hydrochloride (Salt) |

| Synonyms | (4-fluoro-4-piperidyl)methanol, 4-Fluoro-4-(hydroxymethyl)piperidine[2] | (4-fluoro-4-piperidinyl)methanol hydrochloride |

| CAS Number | 949100-11-2[2] | 1254115-16-6[1] |

| Molecular Formula | C₆H₁₂FNO[2][3] | C₆H₁₃ClFNO[1] |

| Molecular Weight | 133.16 g/mol [2] | 169.62 g/mol [1] |

| Physical Form | Solid | Solid |

Hazard Identification and Risk Assessment

The primary hazards associated with (4-Fluoropiperidin-4-YL)methanol hydrochloride are well-defined under the Globally Harmonized System (GHS). A thorough risk assessment must be conducted before any handling activities.

GHS Classification

The compound is classified with the GHS07 pictogram, indicating that it is harmful and an irritant.

| Pictogram | Signal Word | Hazard Class | Hazard Statement |

| Warning | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | |

| Skin Irritation (Category 2) | H315: Causes skin irritation. | ||

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | ||

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation. |

Causality of Hazards:

-

H302 (Harmful if swallowed): Ingestion can lead to systemic toxic effects.

-

H315 (Causes skin irritation): Direct contact with the skin can cause local inflammation, redness, and discomfort. Prolonged contact may lead to more severe dermatitis.[4]

-

H319 (Causes serious eye irritation): The compound can cause significant irritation, pain, and potential damage if it comes into contact with the eyes.

-

H335 (May cause respiratory irritation): Inhalation of the dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[5]

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential. The following workflow illustrates the decision-making process for safe handling.

Caption: Risk Assessment and Safe Handling Workflow.

Engineering Controls

-

Chemical Fume Hood: All handling of (4-Fluoropiperidin-4-YL)methanol that could generate dust or aerosols—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[6][7] This is the primary line of defense against respiratory exposure (H335).

Personal Protective Equipment (PPE)

The P280 precautionary statement mandates the use of protective gear. The minimum required PPE includes:

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical splash goggles or a full-face shield.[6][8] | Protects against accidental splashes causing serious eye irritation (H319). |

| Hand | Chemical-resistant gloves (e.g., nitrile, butyl rubber).[6] | Prevents skin contact that causes irritation (H315). |

| Body | Laboratory coat or chemical-resistant apron.[6] | Protects skin and personal clothing from contamination. |

| Respiratory | Not required if handled exclusively in a fume hood. If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge is necessary.[5][8] | Prevents inhalation of dust that causes respiratory irritation (H335). |

Standard Operating Procedures for Handling and Storage

Adherence to a strict protocol minimizes risk during routine laboratory use.

Handling Protocol

-

Preparation: Designate a specific area within a fume hood for the handling of the compound. Ensure a chemical spill kit is accessible.[9]

-

Don PPE: Put on all required PPE (goggles, gloves, lab coat) before entering the designated area.

-

Transferring: Use a spatula or scoop for solid transfers. Avoid actions that create dust. If making a solution, add the solid slowly to the solvent.

-

Post-Handling: After use, decontaminate the spatula and work surface. Carefully remove gloves and wash hands thoroughly with soap and water, as per the P264 statement. Do not eat, drink, or smoke in the work area.[4]

Storage Requirements

-

Conditions: Store the compound at room temperature in a tightly closed container.[1][10]

-

Atmosphere: For long-term stability and to prevent degradation from moisture, some suppliers recommend storing the container under an inert atmosphere, such as argon.[1] The hydrochloride salt may be hygroscopic.[11]

-

Location: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][10] Keep the container locked up or in a secure location.[12]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Ingestion (Swallowing) | Immediately call a POISON CENTER or doctor. [4] Rinse the mouth with water. Do not induce vomiting. [4][13] |

| Skin Contact | Remove all contaminated clothing immediately.[14] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][12] Seek medical attention if irritation persists.[12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15][16] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[12] If the person is not breathing, give artificial respiration.[5] Seek medical attention if symptoms persist. |

Spill Response Protocol

The following workflow applies to minor laboratory spills. For major spills, evacuate the area and contact emergency services.[9][17]

Caption: Minor Chemical Spill Response Workflow.

Step-by-Step Spill Cleanup:

-

Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[9][18]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or a commercial spill pillow.[9][15]

-

Collect: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste. Work from the outside of the spill inward to avoid spreading the contamination.[18]

-

Clean: Decontaminate the spill surface with an appropriate solvent, followed by soap and water.

-

Dispose: Seal the container holding the cleanup waste, label it clearly as "Hazardous Waste" with the chemical name, and arrange for disposal through your institution's environmental health and safety (EHS) office.[19][20]

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][12][15] A water spray can be used to cool containers.[6]

-

Specific Hazards: Like many organic compounds, it may emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride, under fire conditions.[15]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[12]

Waste Disposal

All waste materials contaminated with (4-Fluoropiperidin-4-YL)methanol must be treated as hazardous waste.

-

Procedure: Collect waste, including contaminated PPE and cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[19][20]

-

Prohibitions: Do not dispose of this chemical down the drain or in the regular trash.[19]

-

Disposal: Arrange for pickup and disposal through a licensed professional waste disposal service or your institution's EHS department in accordance with all local, state, and federal regulations.[12][19]

Conclusion

(4-Fluoropiperidin-4-YL)methanol is a valuable research tool, and its safe use is achievable through a combination of knowledge, preparation, and adherence to established safety protocols. By understanding its specific hazards—harmful if swallowed, skin and eye irritant, and respiratory irritant—and implementing robust controls, researchers can protect themselves and their colleagues while advancing their scientific objectives. Always prioritize safety by reviewing the SDS, using proper engineering controls and PPE, and being prepared for emergencies.

References

-

PubChem. (n.d.). (4-Fluoropiperidin-4-YL)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Methanex Corporation. (2023). Methanol Safety Data Sheet. Retrieved from [Link]

-

Environmental Dynamics Inc. (n.d.). Spill Response Procedure. Retrieved from [Link]

-

PubChem. (n.d.). ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Foxx Life Sciences. (n.d.). (4-fluoropiperidin-4-yl)methanol hydrochloride, min 97%. Retrieved from [Link]

-

Stony Brook University. (n.d.). Chemical Spill Response Procedures. Environmental Health and Safety. Retrieved from [Link]

-

Wayne State University. (n.d.). Chemical Exposure and Spill Response Procedure. Office of Emergency Management. Retrieved from [Link]

-

Airgas. (n.d.). Methanol Safety Data Sheet. Retrieved from [Link]

-

MIT Environment, Health & Safety. (2020). Spill and Release Response Procedures. Retrieved from [Link]

-

Carl ROTH. (n.d.). Methanol Safety Data Sheet. Retrieved from [Link]

-

PubChemLite. (n.d.). (4-fluoropiperidin-4-yl)methanol hydrochloride. Retrieved from [Link]

-

Capot Chemical. (2025). MSDS of (4-Methyl-piperidin-4-YL)-methanol hydrochloride. Retrieved from [Link]

-

Capot Chemical. (2026). MSDS of (4-Piperidin-4-YL-phenyl)-methanol hydrochloride. Retrieved from [Link]

-

University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

-

Carl ROTH. (n.d.). Methanol D4 Safety Data Sheet. Retrieved from [Link]

-

U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

-

Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]

-

Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. (4-Fluoropiperidin-4-YL)methanol | C6H12FNO | CID 55300414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - (4-fluoropiperidin-4-yl)methanol hydrochloride (C6H12FNO) [pubchemlite.lcsb.uni.lu]

- 4. fishersci.com [fishersci.com]

- 5. capotchem.com [capotchem.com]

- 6. methanex.com [methanex.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 9. ehs.stonybrook.edu [ehs.stonybrook.edu]

- 10. chemicalbook.com [chemicalbook.com]

- 11. capotchem.com [capotchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. medline.com [medline.com]

- 14. aggiefab.tamu.edu [aggiefab.tamu.edu]

- 15. ssi.shimadzu.com [ssi.shimadzu.com]

- 16. emergencyplanning.nmsu.edu [emergencyplanning.nmsu.edu]

- 17. umanitoba.ca [umanitoba.ca]

- 18. ehs.mit.edu [ehs.mit.edu]

- 19. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 20. mtu.edu [mtu.edu]

The Fluorinated Piperidine Moiety: A Technical Guide to Understanding and Modulating Basicity in Drug Design

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in over seventy FDA-approved drugs.[1][2] Its basicity, governed by the lone pair of electrons on the nitrogen atom, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The strategic incorporation of fluorine, the most electronegative element, offers a powerful tool to modulate this basicity, thereby fine-tuning a molecule's properties for enhanced therapeutic efficacy.[3][4] This in-depth technical guide provides a comprehensive analysis of the electronic and conformational effects of fluorine substitution on piperidine basicity, intended for researchers, scientists, and drug development professionals. We will explore the underlying stereoelectronic principles, present quantitative data, and detail both experimental and computational methodologies for the precise determination and prediction of these effects.

Introduction: The Significance of Piperidine Basicity and the Influence of Fluorine

The basicity of the piperidine nitrogen, typically quantified by the pKa of its conjugate acid, is a pivotal physicochemical parameter in drug design. It dictates the extent of protonation at physiological pH (approximately 7.4), which in turn influences a molecule's solubility, membrane permeability, receptor binding, and metabolic stability.[5][6] Unsubstituted piperidine has a pKa of approximately 11.12, meaning it is predominantly protonated in the physiological environment. While this can be advantageous for forming ionic interactions with biological targets, it can also lead to undesirable properties such as high clearance and poor blood-brain barrier penetration.

The introduction of fluorine into a molecule can profoundly influence its conformation, pKa, intrinsic potency, and metabolic pathways.[7][8] Fluorine's unique properties, including its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), high C-F bond stability, and extreme electronegativity, make it a versatile tool for medicinal chemists.[4] Specifically, the strong electron-withdrawing inductive effect of fluorine can significantly modulate the basicity of a nearby amine, offering a predictable strategy for optimizing drug candidates.[9][10]

The Electronic Effects of Fluorine on Piperidine Basicity: A Quantitative Perspective

The primary mechanism by which fluorine modulates piperidine basicity is through its powerful electron-withdrawing inductive effect (-I effect).[11][12] This effect operates through the sigma bonds, pulling electron density away from the nitrogen atom. This reduction in electron density on the nitrogen makes its lone pair less available for protonation, resulting in a weaker base and consequently, a lower pKa of the conjugate acid.[10]

The magnitude of this pKa depression is highly dependent on the number of fluorine atoms and their proximity to the nitrogen. The closer the fluorine substituent is to the nitrogen, the more pronounced the inductive effect and the greater the reduction in basicity.[12]

Data Presentation: Impact of Fluorination on Piperidine pKa

The following table summarizes the experimentally determined pKa values for a series of fluorinated piperidine derivatives, illustrating the quantitative impact of fluorine substitution.

| Compound | Position of Fluorine | Number of Fluorine Atoms | pKa | ΔpKa (from Piperidine) | Reference |

| Piperidine | N/A | 0 | 11.12 | 0 | [13] |

| 3-Fluoropiperidine | 3 | 1 | 9.6 | -1.52 | [14] |

| 4-Fluoropiperidine | 4 | 1 | 10.2 | -0.92 | [14] |

| 3,3-Difluoropiperidine | 3 | 2 | 7.8 | -3.32 | [14] |

Note: pKa values can vary slightly depending on the experimental conditions.

As the data clearly indicates, the introduction of a single fluorine atom at the 3-position results in a more significant drop in pKa compared to the 4-position, a direct consequence of the distance-dependent nature of the inductive effect. The addition of a second fluorine atom at the 3-position (3,3-difluoropiperidine) further amplifies this effect, leading to a substantial decrease in basicity.

Beyond Induction: The Role of Conformation and Stereoelectronic Effects

While the inductive effect is the dominant factor, a comprehensive understanding of fluorine's influence on piperidine basicity requires consideration of conformational and other stereoelectronic effects. The piperidine ring exists in a dynamic equilibrium between two chair conformations. The introduction of fluorine can significantly alter this conformational landscape, often favoring an axial orientation that defies classical steric considerations.[15] This preference is a result of a complex interplay of several stereoelectronic and electrostatic interactions.[16][17]

Key influencing factors include:

-

Hyperconjugation (Anomeric Effect): A crucial stabilizing interaction involves the donation of electron density from an anti-periplanar C-H or C-C bonding orbital into the low-lying antibonding orbital of the C-F bond (σ → σ*C-F). This interaction is maximized when the fluorine atom occupies an axial position, contributing significantly to its stability.[15][18]

-

Gauche Effect: In 3-fluoropiperidines, the gauche arrangement between the fluorine atom and the nitrogen atom can be favored due to stabilizing hyperconjugative interactions.[15]

-

Charge-Dipole Interactions: Electrostatic interactions between the C-F bond dipole and the lone pair on the nitrogen or the partial positive charge on the protonated nitrogen can also influence conformational preference and basicity.[18][19]

-

Through-Space Effects: In addition to through-bond inductive effects, fluorine can exert through-space electronic effects, where the electrostatic field of the fluorine atom directly influences the nitrogen lone pair.[20][21][22]

The interplay of these effects can be subtle and is often influenced by the solvent environment.[16][17] For instance, in polar solvents, conformations that maximize the molecular dipole moment may be favored.[16]

Visualization of Stereoelectronic Effects

Caption: Workflow for pKa determination by potentiometric titration.

Computational Protocol: pKa Prediction

Computational methods, particularly those based on quantum mechanics, have become increasingly reliable for predicting the pKa of amines. [23][24]These methods calculate the free energy change of the protonation/deprotonation reaction in a solvent.

Step-by-Step Methodology:

-

Structure Preparation:

-

Build the 3D structures of both the neutral fluorinated piperidine and its protonated (conjugate acid) form.

-

-

Geometry Optimization:

-

Perform geometry optimization for both species in the gas phase and, more importantly, in a simulated aqueous environment using a continuum solvent model (e.g., Poisson-Boltzmann or SMD). [23]Optimizing the geometry in solution is crucial for accurate predictions, especially for flexible molecules. [23] * Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31++G**) is a commonly used level of theory. [23]3. Free Energy Calculation:

-

Calculate the Gibbs free energy (G) of the optimized structures for both the neutral base (B) and its conjugate acid (BH+) in the solvated state.

-

-

pKa Calculation:

-

The pKa is calculated using the following thermodynamic cycle and equation:

-

ΔG_aq = G(B)_aq + G(H+)_aq - G(BH+)_aq

-

pKa = ΔG_aq / (2.303 * RT)

-

-

Where R is the gas constant, T is the temperature in Kelvin, and G(H+)_aq is the empirically determined free energy of solvation of a proton. [23] * More advanced methods may use an isodesmic reaction scheme, where the pKa of the unknown amine is calculated relative to a reference compound with a known pKa, which can lead to cancellation of errors. [25][26]

-

Case Studies in Medicinal Chemistry

The principles outlined above are routinely applied in drug discovery to fine-tune the properties of lead compounds. For instance, in the development of central nervous system (CNS) drugs, reducing the basicity of a piperidine-containing molecule can decrease its interaction with the hERG channel (reducing cardiotoxicity risk) and improve its ability to cross the blood-brain barrier. The strategic placement of fluorine allows for a graded reduction in pKa, enabling a precise optimization of the desired physicochemical properties without drastically altering the molecule's core structure. [3]

Conclusion

The fluorination of the piperidine ring is a powerful and predictable strategy in modern drug design. The strong inductive effect of fluorine provides a robust mechanism for attenuating the basicity of the piperidine nitrogen, with the effect being modulated by the number and position of the fluorine substituents. However, a complete understanding must also encompass the subtle interplay of conformational and stereoelectronic effects, such as hyperconjugation and charge-dipole interactions, which can influence both the pKa and the overall 3D shape of the molecule. The judicious application of these principles, guided by accurate experimental determination and computational prediction of pKa values, enables medicinal chemists to rationally design safer and more effective therapeutics.

References

- The role of fluorine in medicinal chemistry. [Source URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2018.1492163]

- pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A - ACS Publications. [Source URL: https://pubs.acs.org/doi/10.1021/jp060482n]

- Rigorous pKa Estimation of Amine Species Using Density-Functional Tight-Binding-Based Metadynamics Simulations. Journal of Chemical Theory and Computation - ACS Publications. [Source URL: https://pubs.acs.org/doi/10.1021/acs.jctc.9b00581]

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Source URL: https://onlinelibrary.wiley.com/doi/10.1002/chem.202001355]

- Applications of Fluorine in Medicinal Chemistry. PubMed. [Source URL: https://pubmed.ncbi.nlm.nih.gov/26200936/]

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Source URL: https://cris.uni-muenster.

- Simple Method for the Estimation of pKa of Amines†. [Source URL: https://www.researchgate.

- Fluorine in medicinal chemistry. Chemical Society Reviews (RSC Publishing). [Source URL: https://pubs.rsc.org/en/content/articlelanding/2008/cs/b610213c]

- The Decisive Role of Fluorine in Piperidine Ring Conformation: A Technical Guide. Benchchem. [Source URL: https://www.benchchem.

- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Source URL: https://www.mdpi.com/2073-4344/12/5/524]

- The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Source URL: https://www.researchgate.

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7318712/]

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395567/]

- Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... ResearchGate. [Source URL: https://www.researchgate.net/figure/Measured-pKa-H-values-22-C-for-bicyclic-piperidine-analogs-1-2-and-4-and-their_fig3_372863920]

- Fluorine in medicinal chemistry. PubMed. [Source URL: https://pubmed.ncbi.nlm.nih.gov/25727703/]

- (PDF) Fluorine in medicinal chemistry. (2008). SciSpace. [Source URL: https://typeset.io/papers/fluorine-in-medicinal-chemistry-213z8105]

- Fluorine in drug discovery: Role, design and case studies. [Source URL: https://www.researchgate.net/publication/374523789_Fluorine_in_drug_discovery_Role_design_and_case_studies]

- Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Source URL: https://www.creative-bioarray.

- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education - ACS Publications. [Source URL: https://pubs.acs.org/doi/10.1021/ed082p1492]

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9944606/]

- pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Source URL: https://www.researchgate.net/figure/pKa-values-of-azeditine-4-a-pyrrolidine-5-a-piperidine-6-a-and-their-mono-and_fig3_336423985]

- First principles calculations of pKa values of amines in aqueous solution: Application to neurotransmitters. Semantic Scholar. [Source URL: https://www.semanticscholar.org/paper/First-principles-calculations-of-pKa-values-of-in-Martins-Teixeira/78396c64188b0e7d58066f7779f6a7d65b1c590d]

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Source URL: https://dergipark.org.tr/en/pub/jps/issue/85635/1435790]

- Predicted pKa values for the secondary and tertiary amines shown in... ResearchGate. [Source URL: https://www.researchgate.net/figure/Predicted-pKa-values-for-the-secondary-and-tertiary-amines-shown-in-Fig-2-using-di_fig3_301289133]

- Inductive effect. Wikipedia. [Source URL: https://en.wikipedia.org/wiki/Inductive_effect]

- Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. [Source URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2653-4193]

- Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts. [Source URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01980a]

- Development of Methods for the Determination of pKa Values. PMC - NIH. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3655412/]

- Inductive Effect - Acids and Bases. YouTube. [Source URL: https://www.youtube.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Source URL: https://www.ecetoc.org/wp-content/uploads/2014/08/ECETOC-TR-122-App-A.pdf]

- 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Source URL: https://www.masterorganicchemistry.

- Prediction of the pKa values of amines using ab initio methods and free-energy perturbations. Semantic Scholar. [Source URL: https://www.semanticscholar.org/paper/Prediction-of-the-pKa-values-of-amines-using-ab-Da-Silva-Svendsen/050d03521d89957367353f4784a0c878f0d55986]

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8958045/]

- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega - ACS Publications. [Source URL: https://pubs.acs.org/doi/10.1021/acsomega.3c05139]

- Analogues of Piperidine for Drug Design. Enamine. [Source URL: https://enamine.net/compound-libraries/focused-libraries/analogues-of-piperidine]

- Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Source URL: https://www.mdpi.com/2073-4352/11/12/1360]

- 7.3: Structural Effects on Acidity and Basicity. Chemistry LibreTexts. [Source URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/07%3A_Acids_and_Bases_I/7.03%3A_Structural_Effects_on_Acidity_and_Basicity]

- Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organic Letters - ACS Publications. [Source URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c03767]

- Piperidine-based drug discovery. ResearchGate. [Source URL: https://www.researchgate.net/publication/356394392_Piperidine-based_drug_discovery]

- Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Scholaris. [Source URL: https://scholaris.ro/repo/files/84a25996-520e-425b-ae08-04359489679f.pdf]

- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Chair of Analytical Chemistry. [Source URL: https://www.analytical-chemistry.unite.ut.

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Source URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03525a]

- Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. Request PDF. [Source URL: https://www.researchgate.

- Top: Derivation of amine basicity changes (ΔpKa) for β‐fluorine... ResearchGate. [Source URL: https://www.researchgate.net/figure/Top-Derivation-of-amine-basicity-changes-DpKa-for-b-fluorine-substituent-in_fig3_273145455]

- Nuclear spin-spin coupling via nonbonded interactions. III. Effects of molecular structure on through-space fluorine-fluorine and hydrogen-fluorine coupling. Journal of the American Chemical Society. [Source URL: https://pubs.acs.org/doi/10.1021/ja00951a024]

- Through-bond and through-space J(FF) spin-spin coupling in peridifluoronaphthalenes: accurate DFT evaluation of the four contributions. PubMed. [Source URL: https://pubmed.ncbi.nlm.nih.gov/11552825/]

- Basicity of Amines. Chemistry Steps. [Source URL: https://www.chemistrysteps.com/basicity-of-amines/]

- 'Through-space' C sp -F spin-spin couplings in fluoroarenes. ResearchGate. [Source URL: https://www.researchgate.net/publication/257697018_Through-space'C_sp-F_spin-spin_couplings_in_fluoroarenes]

Sources

- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Inductive effect - Wikipedia [en.wikipedia.org]

- 12. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. d-nb.info [d-nb.info]

- 17. cris.technion.ac.il [cris.technion.ac.il]

- 18. researchgate.net [researchgate.net]

- 19. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06660B [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Through-bond and through-space J(FF) spin-spin coupling in peridifluoronaphthalenes: accurate DFT evaluation of the four contributions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. semanticscholar.org [semanticscholar.org]

A Senior Application Scientist's Guide to (4-Fluoropiperidin-4-YL)methanol: A Strategic Building Block in Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and saturated heterocyclic scaffolds is a cornerstone of rational drug design. This guide provides an in-depth technical analysis of (4-Fluoropiperidin-4-YL)methanol, a building block that elegantly combines three critical pharmacophoric elements: a fluorine atom, a piperidine ring, and a versatile hydroxymethyl synthetic handle. We will explore its core physicochemical properties, dissect the synergistic advantages it offers for optimizing drug candidates, propose viable synthetic pathways, and provide a field-proven experimental protocol for its application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks to address complex challenges in potency, selectivity, and pharmacokinetics.

Core Physicochemical and Structural Attributes

(4-Fluoropiperidin-4-YL)methanol is a saturated heterocyclic compound featuring a fluorine atom and a hydroxymethyl group at the C4 position of a piperidine ring. This specific arrangement confers a unique set of properties that are highly advantageous in drug discovery programs.

| Property | Value | Source(s) |

| IUPAC Name | (4-fluoropiperidin-4-yl)methanol | [1] |

| CAS Number | 949100-11-2 | [1] |

| Molecular Formula | C₆H₁₂FNO | [1][2][3] |

| Molecular Weight | 133.16 g/mol | [1][3] |

| Monoisotopic Mass | 133.09029 Da | [2] |

| Predicted XLogP | -0.2 | [2] |

| Topological Polar Surface Area | 32.3 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 |

Table 1: Key physicochemical properties of (4-Fluoropiperidin-4-YL)methanol.

Structurally, the piperidine ring typically adopts a chair conformation, positioning the substituents in either axial or equatorial orientations. The geminal substitution at the C4 position creates a sterically defined exit vector for the hydroxymethyl group, which can be crucial for orienting linkers or other pharmacophoric elements into specific regions of a target's binding pocket.

The Trifecta of Medicinal Chemistry Advantages

The utility of this building block stems from the interplay of its three key components. The strategic value lies not in a single feature, but in how these features work in concert to solve common drug design challenges.

The α-Fluoro Alcohol Motif: Metabolic Stability and pKa Control

The introduction of fluorine into drug candidates is a well-established strategy for enhancing pharmacokinetic properties.[4]

-

Metabolic Shielding: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Placing a fluorine atom at the C4 position effectively blocks a potential site of metabolic oxidation by Cytochrome P450 enzymes.[4][5] This "metabolic shielding" can significantly increase a drug's half-life and oral bioavailability.[5][6]

-

pKa Modulation: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly lower the basicity (pKa) of a proximal amine.[7][8] For the piperidine nitrogen, this modulation is critical. A lower pKa can reduce off-target activities, such as hERG channel binding, and improve cell permeability by increasing the proportion of the neutral species at physiological pH.[6][8] This fine-tuning of basicity is a key tactic for optimizing both safety and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[5][9]

The Piperidine Scaffold: A Privileged Structure for CNS and Beyond

The piperidine ring is one of the most prevalent saturated N-heterocyclic scaffolds in approved pharmaceuticals, recognized for its favorable physicochemical properties.[10][11]

-

3D Structural Diversity: As a non-aromatic, conformationally flexible ring, the piperidine scaffold provides a three-dimensional framework that allows for the precise spatial arrangement of substituents. This is essential for optimizing interactions with complex protein binding sites.[12]

-

Improved Physicochemical Properties: The basic nitrogen atom of the piperidine ring is a key feature that can be protonated to form water-soluble salts, which is often beneficial for formulation and bioavailability.[11] The overall scaffold contributes to a desirable balance of lipophilicity and polarity, often improving a compound's drug-like properties.[12]

The Hydroxymethyl Handle: A Versatile Anchor for Synthesis